molecular formula C10H9ClO2 B6317458 4-Oxo-4-phenylbutanoyl chloride CAS No. 53917-82-1

4-Oxo-4-phenylbutanoyl chloride

Cat. No. B6317458
CAS RN: 53917-82-1
M. Wt: 196.63 g/mol
InChI Key: HPONNXGWYNYIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-phenylbutanoyl chloride (OPBCl) is an organic compound with the molecular formula C9H9ClO2. It is a colorless, solid compound that is soluble in organic solvents. OPBCl is used in the synthesis of various derivatives of 4-alkoxycarbonylphenylbutanoyl chloride, which are important starting materials in the synthesis of pharmaceuticals and other compounds. OPBCl is also used in the synthesis of various other compounds, including polymers, detergents, and surfactants.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Oxo-4-phenylbutanoyl chloride involves the conversion of 4-Oxo-4-phenylbutanoic acid to its corresponding acid chloride using thionyl chloride.

Starting Materials
4-Oxo-4-phenylbutanoic acid, Thionyl chloride, Anhydrous dichloromethane, Anhydrous sodium sulfate

Reaction
Dissolve 4-Oxo-4-phenylbutanoic acid in anhydrous dichloromethane., Add thionyl chloride dropwise to the solution while stirring at room temperature., Heat the reaction mixture to reflux for 2 hours., Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure., Wash the residue with anhydrous dichloromethane and dry over anhydrous sodium sulfate., Distill the product under reduced pressure to obtain 4-Oxo-4-phenylbutanoyl chloride as a colorless liquid.

Scientific Research Applications

4-Oxo-4-phenylbutanoyl chloride has been widely used in scientific research, particularly in the synthesis of various derivatives of 4-alkoxycarbonylphenylbutanoyl chloride. These derivatives have been used in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory drugs. 4-Oxo-4-phenylbutanoyl chloride has also been used in the synthesis of polymers, detergents, surfactants, and other compounds.

Mechanism Of Action

The mechanism of action of 4-Oxo-4-phenylbutanoyl chloride is largely unknown. However, it is believed that the reaction of 4-Oxo-4-phenylbutanoyl chloride with amines, such as TEA, results in the formation of a substituted amide, which is then further reacted to form the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Oxo-4-phenylbutanoyl chloride have not been extensively studied. However, it is believed that 4-Oxo-4-phenylbutanoyl chloride is not toxic and has no adverse effects on the body.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-Oxo-4-phenylbutanoyl chloride in lab experiments is its low cost and easy availability. It is also easy to use and can be stored for long periods of time without degradation. However, it is important to note that 4-Oxo-4-phenylbutanoyl chloride is a highly reactive compound and should be handled with care.

Future Directions

There are several potential future directions for the use of 4-Oxo-4-phenylbutanoyl chloride in scientific research. These include the synthesis of novel derivatives of 4-alkoxycarbonylphenylbutanoyl chloride, the development of new methods for the synthesis of polymers and other compounds, and the study of the biochemical and physiological effects of 4-Oxo-4-phenylbutanoyl chloride. Additionally, further research could be conducted to determine the mechanism of action of 4-Oxo-4-phenylbutanoyl chloride and to identify potential applications for the compound.

properties

IUPAC Name

4-oxo-4-phenylbutanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPONNXGWYNYIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-phenylbutanoyl chloride

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